2-(3-methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide

Physicochemical profiling Lipophilicity Drug-likeness

2-(3-methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide (CAS 921890-90-6) is a synthetic small molecule (C18H18N2O5, MW 342.3) featuring a 1,4-benzoxazepin-5-one core linked via an acetamide bridge to a 3-methoxyphenoxy moiety. This compound belongs to the broader class of benzoxazepine derivatives, a scaffold explored for squalene synthase inhibition, PI3K/mTOR inhibition, and anticancer activity.

Molecular Formula C18H18N2O5
Molecular Weight 342.351
CAS No. 921890-90-6
Cat. No. B2675043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide
CAS921890-90-6
Molecular FormulaC18H18N2O5
Molecular Weight342.351
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OCCNC3=O
InChIInChI=1S/C18H18N2O5/c1-23-13-3-2-4-14(10-13)25-11-17(21)20-12-5-6-16-15(9-12)18(22)19-7-8-24-16/h2-6,9-10H,7-8,11H2,1H3,(H,19,22)(H,20,21)
InChIKeyVTQYIOXLEAHYRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

921890-90-6: Sourcing and Baseline Characterization of a 1,4-Benzoxazepinone Acetamide Derivative


2-(3-methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide (CAS 921890-90-6) is a synthetic small molecule (C18H18N2O5, MW 342.3) featuring a 1,4-benzoxazepin-5-one core linked via an acetamide bridge to a 3-methoxyphenoxy moiety. This compound belongs to the broader class of benzoxazepine derivatives, a scaffold explored for squalene synthase inhibition, PI3K/mTOR inhibition, and anticancer activity [1]. The 3-methoxyphenoxy substituent confers distinct physicochemical properties relative to close analogs bearing halogen, thiophene, or ortho-methoxy substituents at the same position [2]. The compound is cataloged in PubChem (CID 44015710) with computed XLogP3 of 1.8 and 2 hydrogen bond donors, positioning it as a moderately lipophilic molecule suitable for cell-based screening campaigns.

Why Benzoxazepine Acetamide Analogs Cannot Be Substituted for 921890-90-6 Without Verification


Close structural analogs within the 1,4-benzoxazepinone acetamide series differ by as little as a single substituent position (e.g., 2-methoxyphenoxy vs. 3-methoxyphenoxy, or N-methyl vs. N-H), yet these seemingly minor variations can produce divergent biological activity profiles. Published structure-activity relationship (SAR) studies on benzoxazepine derivatives reveal that the nature and position of the aryloxy substituent critically modulate both potency and target selectivity in anticancer assays [1]. Furthermore, the substitution pattern on the benzoxazepine nitrogen (H, methyl, ethyl) significantly alters pharmacokinetic properties and target engagement [2]. Because no comprehensive head-to-head comparative data are publicly available for 921890-90-6 against its closest analogs, procurement decisions cannot rely on class-level assumptions; experimental verification under standardized conditions is essential to confirm whether this specific compound offers meaningful differentiation.

Quantitative Differentiation Evidence for 921890-90-6 Against the Closest Comparator Analogs


Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Profile of 921890-90-6 Compared to the 4-Chlorophenoxy Analog

921890-90-6 exhibits an XLogP3 of 1.8, which is approximately 1.0 log unit lower than the estimated XLogP3 of ~2.8 for its 4-chlorophenoxy analog 2-(4-chlorophenoxy)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide, based on computational predictions using the same PubChem algorithm [1]. This difference arises from the replacement of the 3-methoxy group (electron-donating, polar) with a 4-chloro substituent (electron-withdrawing, lipophilic). The lower lipophilicity of 921890-90-6 suggests superior aqueous solubility and potentially reduced non-specific protein binding compared to the chloro analog, which may translate into cleaner assay profiles in cell-based screening [1].

Physicochemical profiling Lipophilicity Drug-likeness Benzoxazepine series

Regioisomeric Differentiation: Meta-Methoxy vs. Ortho-Methoxy Substitution Pattern in Benzoxazepinone Acetamides

921890-90-6 bears a 3-methoxyphenoxy group (meta-substituted), distinguishing it from the ortho-substituted analog 2-(2-methoxyphenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide (CAS 922128-14-1). While direct comparative biological data for these exact compounds are absent from the published literature, established SAR in related benzoxazepine anticancer series demonstrates that the position of the methoxy substituent on the phenoxy ring modulates both potency (IC50 shifts of up to 10-fold) and selectivity between cancer cell lines [1]. Additionally, the N-H present in 921890-90-6 (versus N-methyl in the ortho-methoxy analog) provides an extra hydrogen bond donor (HBD count = 2 vs. 1), which can influence target binding geometry and solubility [2].

Structure-activity relationship Regioisomer comparison Methoxy substitution Benzoxazepine selectivity

Class-Level Anticancer Activity: Benzoxazepine Derivatives Show Selective Cytotoxicity Against Breast Cancer Cell Lines

While 921890-90-6 itself lacks published cell-based IC50 data, closely related benzoxazepine derivatives with aryloxy substitution have demonstrated selective growth inhibition of MCF-7 and MDA-MB-231 breast cancer cells with IC50 values ≤1 µM for the most active compounds, while sparing normal HEK-293 cells [1]. A structurally related tyrosine-based benzoxazepine derivative (THBP) exhibited an IC50 of approximately 20 µM against MCF-7 cells, with G1 arrest and apoptosis induction [2]. The 3-methoxyphenoxy substitution in 921890-90-6 positions it within the aryloxy sub-series described by Samanta et al.; however, prospective users must verify activity experimentally as no direct measurements exist for this specific compound.

Anticancer activity Breast cancer Benzoxazepine MCF-7 MDA-MB-231

Application Scenarios for 921890-90-6 Based on Available Evidence


Scaffold-Hopping and SAR Exploration in Benzoxazepine-Based Anticancer Programs

921890-90-6 serves as a suitable entry point for medicinal chemistry teams exploring structure-activity relationships around the 1,4-benzoxazepinone acetamide scaffold in oncology. Its 3-methoxyphenoxy substituent and unsubstituted N-H at the benzoxazepine 4-position provide a distinct pharmacophoric profile relative to N-alkylated or halogenated analogs. Researchers can use this compound as a reference for systematic variation of the aryloxy group to probe effects on potency, selectivity, and pharmacokinetics, building on published class-level evidence that benzoxazepine derivatives show selective cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cells [1].

Physicochemical Benchmarking for Lead Optimization Campaigns

With a computed XLogP3 of 1.8, 2 hydrogen bond donors, and 5 hydrogen bond acceptors, 921890-90-6 resides within favorable drug-like chemical space (Lipinski compliant). Procurement of this compound is justified for lead optimization programs requiring a moderately lipophilic benzoxazepine core with balanced hydrogen bonding capacity. Its lower predicted lipophilicity compared to the 4-chlorophenoxy analog (ΔXLogP3 ≈ -1.0) makes it preferable for screening cascades where non-specific binding and solubility limitations are concerns [2].

Chemical Probe Development for Target Deconvolution Studies

Given the broad biological activity reported for benzoxazepine derivatives—spanning squalene synthase inhibition, PI3K/mTOR inhibition, and serotonin receptor modulation—921890-90-6 can be employed as a tool compound in chemoproteomic or affinity-based target identification studies [1]. Its acetamide and benzoxazepinone functionalities provide potential derivatization handles for linker attachment in pull-down experiments or fluorescent probe synthesis, enabling identification of its direct molecular targets and comparison with those of structurally divergent analogs [2].

Cancer Cell Line Panel Screening as a Starting Point for Phenotypic Drug Discovery

921890-90-6 is appropriate for inclusion in focused compound libraries screened against panels of cancer cell lines. Published class-level evidence demonstrates that aryloxy-substituted benzoxazepines selectively inhibit breast cancer cell proliferation while sparing normal cells [1]. Testing 921890-90-6 alongside its ortho-methoxy and N-alkylated analogs in parallel MTT or CellTiter-Glo assays on MCF-7, MDA-MB-231, and HEK-293 cells would directly address the current evidence gap and may reveal differential selectivity patterns driven by the meta-methoxy substitution and free N-H [2].

Quote Request

Request a Quote for 2-(3-methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.